5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid - 1326882-74-9

5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Catalog Number: EVT-1711544
CAS Number: 1326882-74-9
Molecular Formula: C12H10F3N3O3
Molecular Weight: 301.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound serves as a fundamental structural analog in the broader study of 1,2,3-triazole derivatives. It is frequently synthesized as a model compound to investigate the chemical reactivity and properties of this class of molecules [, ]. The compound has been crystallized and its hydrogen bonding patterns, particularly the formation of R22(8) inversion dimers through carboxyl groups, have been extensively studied [].

Bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate

  • Compound Description: This compound is a hydrate form of the previously mentioned 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Its crystal structure reveals the influence of water molecules on intermolecular interactions []. The presence of water molecules leads to the formation of additional hydrogen bonds, influencing the overall packing arrangement within the crystal lattice.

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound represents the first in a series of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids []. Its significance lies in the introduction of a formyl group at the 5-position, expanding the chemical diversity and potential applications of these triazole derivatives. Notably, this compound exhibits ring-chain tautomerism, predominantly existing in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one form in solution [].

1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives

  • Compound Description: This class of compounds exhibits potent and selective inhibition of glycogen synthase kinase-3 (GSK-3) []. They demonstrate favorable water solubility and have been investigated for their potential in modulating glycogen metabolism and intracellular β-catenin levels []. Their discovery highlights the potential of 1,2,3-triazole-4-carboxylic acid derivatives in developing new therapeutic agents.
  • Compound Description: Rufinamide, a triazole derivative, is a clinically approved antiepileptic drug used as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome []. Its structure is distinct from other antiepileptic drugs, highlighting the diverse pharmacological properties of triazole-containing compounds.

1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound is identified as an alkaline degradation product of Rufinamide []. Its formation provides insights into the stability and potential metabolic pathways of Rufinamide under basic conditions.

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound is a synthetic aromatic ε-amino acid containing a triazole moiety and exhibits broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and pathogenic bacteria, including Vibrio cholerae []. Its structural features, confirmed by X-ray crystallography, reveal a kink-like conformation with perpendicular phenyl and triazole rings [].

1- and 5-pyridinyl-1H-1,2,3-triazole-4-carboxylates

  • Compound Description: These compounds, synthesized from readily available pyridine carboxylic acid esters and pyridin-3-amine, highlight the versatility of 1H-1,2,3-triazole-4-carboxylic acid derivatives in incorporating diverse heterocyclic substituents []. The presence of a pyridine ring introduces additional chemical handles for further modifications and explorations of biological activity.

Ethyl 1-phenyl-5-pyridinyl-1H-1,2,3-triazole-4-carboxylates

  • Compound Description: These compounds, synthesized via a Claisen condensation and subsequent reaction with aryl azides, demonstrate an alternative approach to introducing substituents onto the triazole ring system []. This synthetic route expands the possibilities for creating diverse libraries of 1H-1,2,3-triazole-4-carboxylic acid derivatives.

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound, derived from the reaction of 3-azidopyridine with acetoacetic ester, exemplifies a direct route to incorporating a pyridine ring at the 1-position of the triazole ring [].

Ethyl 1- or 5-(1-methyltetrahydropyridinyl)-1H-1,2,3-triazole-4-carboxylates

  • Compound Description: These compounds, accessed through a multistep synthesis involving quaternization and reduction of pyridinium salts, introduce a saturated heterocycle to the triazole core structure []. The presence of a basic nitrogen in the tetrahydropyridine ring offers potential for further derivatization or salt formation.

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: Synthesized from 4-hydroxypiperidine, this compound presents another example of incorporating a saturated heterocycle onto the triazole ring []. The piperidine ring, like the tetrahydropyridine mentioned earlier, introduces a basic nitrogen atom, providing a site for further chemical modifications or interactions with biological targets.
  • Compound Description: These compounds, investigated for their antiophidian properties, emphasize the significance of conformational analysis in understanding the behavior of 1,2,3-triazole derivatives []. Notably, their solution structures, determined by NMR spectroscopy, differed significantly from their solid-state structures obtained by X-ray crystallography, highlighting the importance of considering conformational flexibility in drug design [].

N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound, easily synthesized from the corresponding carbohydrazide and 4-methoxybenzaldehyde, exemplifies the straightforward derivatization possible at the carboxylic acid group of 1,2,3-triazole-4-carboxylic acids [].

5-Methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: This compound, existing as a monohydrate in its crystal structure, showcases the impact of intermolecular hydrogen bonding on the solid-state packing of triazole derivatives []. The nitro group on the benzyl substituent introduces an electron-withdrawing group, potentially influencing the compound's reactivity and physicochemical properties.

1-Alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylic acids

  • Compound Description: These compounds, synthesized using a diazo transfer reaction, highlight the introduction of a trifluoromethyl group at the 5-position of the triazole ring [, ]. The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the acidity of the carboxylic acid and potentially affect interactions with biological targets. This class also includes the Rufinamide derivative IV [].

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: This compound emphasizes the role of hydrogen bonding in the solid-state packing of triazole derivatives []. Its crystal structure, existing as a monohydrate, reveals a network of intermolecular hydrogen bonds involving the carboxylic acid group and water molecules, influencing its stability and physicochemical properties.

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic acid derivatives

  • Compound Description: This series of compounds, synthesized from 7-aminocephalosporanic acid, explores modifications of the cephamycin scaffold, a crucial class of β-lactam antibiotics []. The incorporation of a 1,2,3-triazole moiety through a Cu(I)-catalyzed azide-alkyne cycloaddition reaction demonstrates its utility in diversifying the structure and potentially enhancing the activity of these antibiotics.

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This complex triazole derivative, synthesized through a multistep process, exemplifies the possibility of incorporating diverse heterocyclic moieties onto the triazole core []. The presence of a pyrazole ring linked to the triazole via a hydrazone linker expands the structural complexity and introduces additional potential sites for interactions with biological targets.

1-(2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound, along with its ester and amide derivatives, represents a class of potential antithrombotic agents []. The synthesis utilizes a thienopyridine moiety, a common pharmacophore in antiplatelet drugs, further demonstrating the application of triazole chemistry in medicinal chemistry.

1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles

  • Compound Description: This class of compounds, readily obtained from corresponding 1H-1,2,3-triazole-4-carboxylic acids, serves as valuable building blocks for synthesizing more complex heterocycles, including 2-triazol-4-yl-thieno[2,3-d]pyrimidines, which are of interest for their potential anticancer activity []. The nitrile group provides a versatile functional group for further chemical transformations, expanding the synthetic utility of these triazole derivatives.

1-Anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: This compound, found to exist as a monohydrate in its crystal structure, exemplifies the role of water molecules in influencing the intermolecular interactions and packing arrangements of triazole derivatives []. The aniline moiety introduces a potential site for hydrogen bonding and can modulate the electronic properties of the triazole ring.
  • Compound Description: These zinc(II) complexes, synthesized hydrothermally, demonstrate the coordination chemistry of 1,2,3-triazole-4-carboxylic acid ligands []. The complexes adopt discrete structures with the zinc center exhibiting a distorted octahedral geometry []. The choice of different 1-substituents on the triazole ring allows for fine-tuning the properties and potential applications of these complexes.

1,2,3-Triazolyl-carboxamide 1,2,3-thiadiazole

  • Compound Description: This hybrid molecule, synthesized through a multistep process involving a diazoacetamide intermediate, combines the 1,2,3-triazole and 1,2,3-thiadiazole heterocycles []. The compound's design aims to explore the potential synergistic effects of combining these two heterocycles known for their biological activities.
  • Compound Description: This nucleoside analog, synthesized using Pd(0)-catalyzed cross-coupling reactions, is designed as an isostere of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a potent antiviral agent []. The replacement of the imidazole ring in EICAR with a triazole ring aims to investigate the impact on biological activity and explore the potential for developing new antiviral therapeutics.

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound, synthesized via a click Dimroth reaction followed by amidation, exemplifies the versatility of 1,2,3-triazole-4-carboxylic acids as building blocks for constructing diverse amides []. The crystal structure reveals the formation of hydrogen-bonded dimers, providing insights into its solid-state interactions.

Nʹ-(4-(Trifluoromethyl)phenyl)-1-isopropyl-1H -benzo(d)(1,2,3)triazole-5- carboxamides

  • Compound Description: This series of compounds, prepared from 1-substituted benzotriazole-5-carboxylic acid, exemplifies the modification of the benzotriazole scaffold, which is commonly found in various bioactive compounds []. The incorporation of a trifluoromethyl group at the 4-position of the phenyl ring introduces a lipophilic and electron-withdrawing substituent, potentially influencing the compound's pharmacokinetic properties and biological activity.

1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles

  • Compound Description: This series of compounds, obtained via a regioselective 1,3-dipolar cycloaddition reaction, highlights the importance of controlling regiochemistry in triazole synthesis []. The presence of the 2,6-dichloro-4-trifluoromethyl-phenyl substituent at the 1-position introduces significant steric bulk and electronic effects, potentially influencing the compound's properties and reactivity.
  • Compound Description: This series of compounds, synthesized using a 5-bromobenzofuran-derived azide, was evaluated for its antimicrobial activities []. The benzofuran moiety introduces a fused heterocyclic system, potentially contributing to the compounds' biological activity.
  • Compound Description: These vanillin 1,2,3-triazole derivatives were synthesized via click chemistry and evaluated for their antimicrobial, antiquorum-sensing, and cytotoxic activities [].

5-amino-1-aryl-1H-1,2,3-triazole scaffolds and 3H-[1,2,3]triazolo[4,5-b]pyridines

  • Compound Description: This class of compounds, including derivatives like 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one and 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonitrile, were studied for their anticancer activity []. These compounds demonstrated promising antiproliferative activity against various cancer cell lines, highlighting the potential of triazole-based scaffolds in developing new anticancer agents.

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound, unexpectedly obtained from a ring closure reaction, incorporates both 1,2,3-triazole and 1,3,4-thiadiazole moieties []. The presence of the sulfonic acid group imparts high polarity and water solubility, potentially influencing its pharmacokinetic properties. The compound showed antimicrobial activity against both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.
  • Compound Description: These derivatives were synthesized by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with various amines []. The synthesis explored the derivatization of the carboxylic acid moiety to generate a series of amide compounds, potentially leading to diverse biological activities.

Fully substituted (1H-1,2,3-triazol-4-yl)acetic acids

  • Compound Description: This class of compounds, including 2-(1-aryl-5-methyl-1H‐1,2,3-triazol-4-yl)acetic acids, was synthesized as potential building blocks for drug discovery []. The acetic acid side chain allows for further functionalization and diversification.

1-Benzyl-5-chloro-4-(2-hydroxybenzoyl)-1H-1,2,3-triazoles

  • Compound Description: These compounds were synthesized and subsequently cyclized to form benzopyrano[2,3-d]-1,2,3-triazoles, demonstrating the utility of triazole derivatives as building blocks for more complex heterocyclic systems [].
  • Compound Description: These compounds were synthesized by combining 1,2,3-triazole and 1,3,4-oxadiazole rings, exploring the potential of integrating two heterocyclic systems for enhanced biological activities []. Their thermal behavior was studied using TGA and DTG techniques.
  • Compound Description: This series of compounds, prepared from 2-phenyl-1,2,3-triazole-4-formylhydrazine, explored diverse heterocyclic systems, including oxadiazoles, thiadiazoles, and pyrazoles []. The synthesis aimed to explore the reactivity of the formylhydrazine moiety and its utility in constructing diverse heterocyclic compounds.

Properties

CAS Number

1326882-74-9

Product Name

5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid

Molecular Formula

C12H10F3N3O3

Molecular Weight

301.22 g/mol

InChI

InChI=1S/C12H10F3N3O3/c1-21-6-9-10(11(19)20)16-17-18(9)8-4-2-7(3-5-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)

InChI Key

XGHUDCPCADPUCA-UHFFFAOYSA-N

SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.